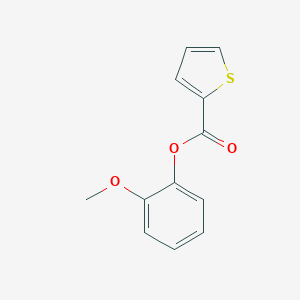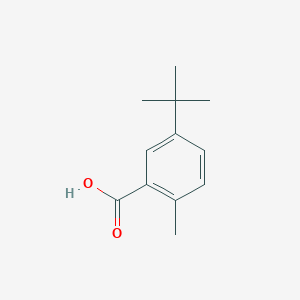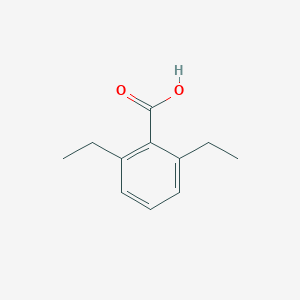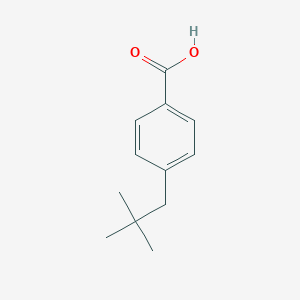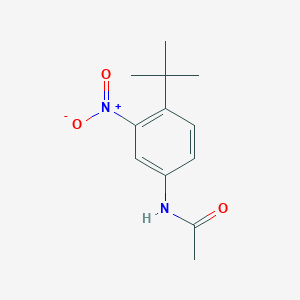
n-(4-Tert-butyl-3-nitrophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Tert-butyl-3-nitrophenyl)acetamide, commonly known as NBDA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the nitrobenzamide family and is widely used in the synthesis of other chemical compounds. In
Mécanisme D'action
The mechanism of action of NBDA is not well understood. However, it is believed that NBDA acts as an inhibitor of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of the neurotransmitter acetylcholine, which is essential for proper nerve function. Inhibition of these enzymes can lead to an increase in acetylcholine levels, which may have therapeutic effects.
Effets Biochimiques Et Physiologiques
NBDA has been shown to have a range of biochemical and physiological effects. It has been shown to have anti-inflammatory, antioxidant, and antitumor properties. NBDA has also been shown to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of NBDA is its versatility in the synthesis of other chemical compounds. It is a relatively stable compound that can be easily synthesized in the laboratory. However, one of the limitations of NBDA is its potential toxicity. It is important to handle NBDA with care and to take appropriate safety precautions when working with this compound.
Orientations Futures
There are many potential future directions for research on NBDA. One area of research is the development of new synthetic methods for NBDA and its derivatives. Another area of research is the investigation of the mechanism of action of NBDA and its potential therapeutic applications. Additionally, research could be conducted to explore the potential toxicity of NBDA and to develop appropriate safety guidelines for working with this compound.
Conclusion
In conclusion, NBDA is a versatile chemical compound that has potential applications in various scientific fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on NBDA could lead to the development of new compounds with potential therapeutic applications in medicine, agriculture, and materials science.
Méthodes De Synthèse
The synthesis of NBDA involves the reaction of 4-tert-butyl-3-nitroaniline with acetic anhydride. This reaction results in the formation of NBDA as a yellow solid. The reaction is carried out at a temperature of 60-70°C, and the yield of NBDA is typically around 70-80%.
Applications De Recherche Scientifique
NBDA has been extensively studied for its potential applications in various scientific fields. One of the most significant applications of NBDA is in the synthesis of other chemical compounds. NBDA is a versatile compound that can be used as a building block for the synthesis of various organic molecules. It has been used in the synthesis of compounds with potential applications in the fields of medicine, agriculture, and materials science.
Propriétés
Numéro CAS |
31951-11-8 |
|---|---|
Nom du produit |
n-(4-Tert-butyl-3-nitrophenyl)acetamide |
Formule moléculaire |
C12H16N2O3 |
Poids moléculaire |
236.27 g/mol |
Nom IUPAC |
N-(4-tert-butyl-3-nitrophenyl)acetamide |
InChI |
InChI=1S/C12H16N2O3/c1-8(15)13-9-5-6-10(12(2,3)4)11(7-9)14(16)17/h5-7H,1-4H3,(H,13,15) |
Clé InChI |
UWZJMCNFDLBYDY-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC(=C(C=C1)C(C)(C)C)[N+](=O)[O-] |
SMILES canonique |
CC(=O)NC1=CC(=C(C=C1)C(C)(C)C)[N+](=O)[O-] |
Autres numéros CAS |
31951-11-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



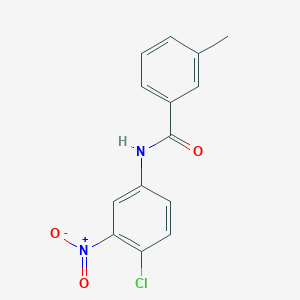
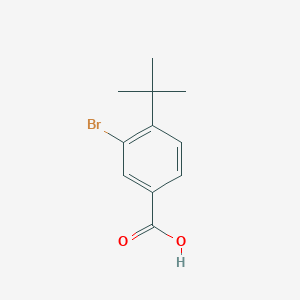
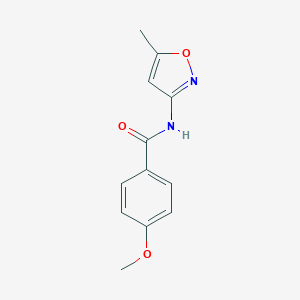
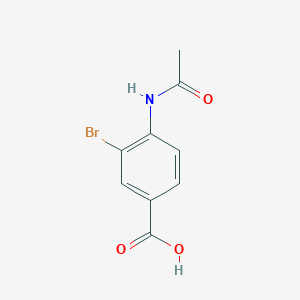
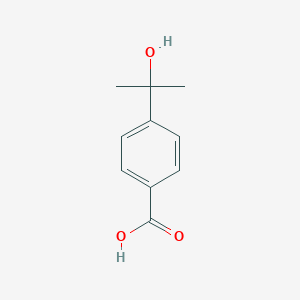
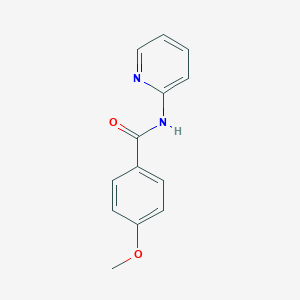
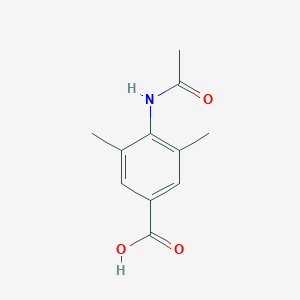
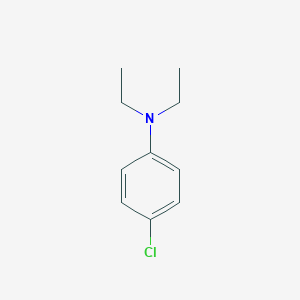
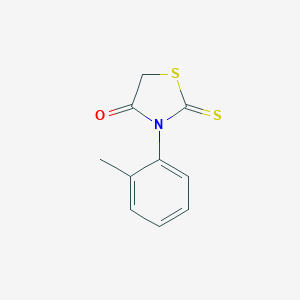
![7-Chloro-2-(4-methylphenyl)-imidazo[1,2-a]pyridine](/img/structure/B189023.png)
